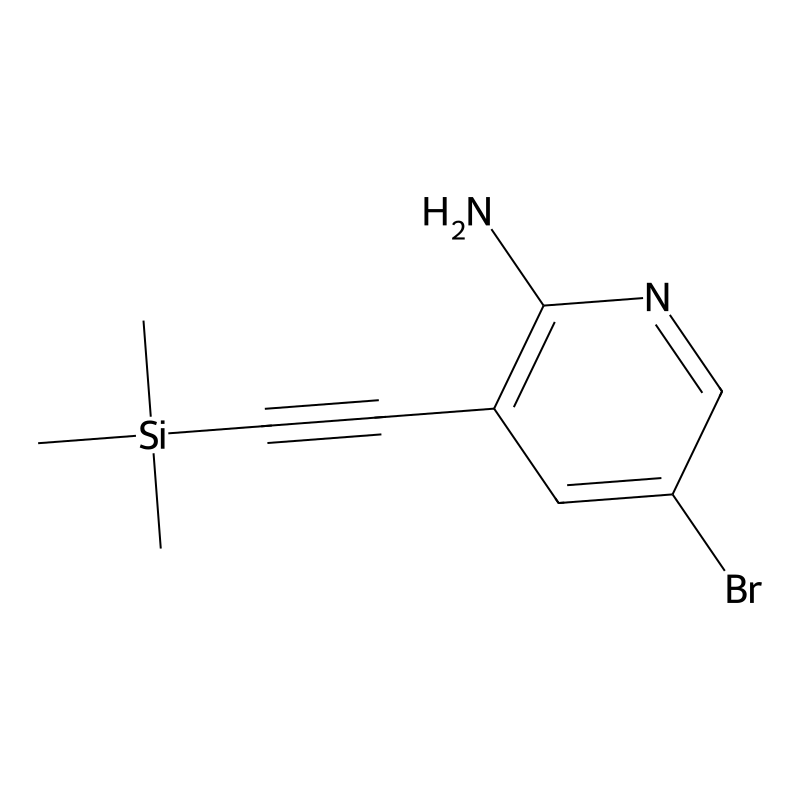5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 269.21 g/mol. This compound features a bromine atom and a trimethylsilyl-ethynyl group attached to a pyridine ring, which grants it unique reactivity and stability, making it valuable in various fields of research, particularly in organic synthesis and medicinal chemistry .
There is no current information available regarding the mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine in biological systems.
- Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.
- Ethynyl group: Alkynes are generally flammable and can react explosively under certain conditions.
- Amine group: Primary amines can be irritating or corrosive and may have harmful effects if ingested or inhaled.
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
- Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to yield a terminal alkyne, which can then engage in coupling reactions like Sonogashira or Suzuki coupling.
- Oxidation and Reduction Reactions: The pyridine ring can undergo various oxidation or reduction processes, leading to different derivatives .
The biological activity of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is attributed to its ability to interact with specific molecular targets. Its structural components allow it to modulate the activity of enzymes and receptors, potentially influencing various biological pathways. This capability makes it useful in biological studies aimed at understanding complex mechanisms within living organisms .
The synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:
- Bromination: The precursor, 3-ethynylpyridine, is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN). This introduces the bromine atom at the 5-position of the pyridine ring.
- Trimethylsilylation: The resulting brominated intermediate undergoes trimethylsilylation with trimethylsilyl chloride (TMSCl) and a base like triethylamine (TEA), adding the trimethylsilyl group at the ethynyl position .
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several applications across different scientific fields:
- Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules.
- Medicinal Chemistry: This compound acts as a precursor for developing pharmaceutical compounds with potential therapeutic effects.
- Material Science: It is utilized in creating novel materials with unique electronic and optical properties.
- Biological Studies: The compound is employed to investigate biological pathways due to its reactivity with various biomolecules .
Research into the interaction mechanisms of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine has shown that it can modulate the activity of specific enzymes and receptors. These interactions are essential for understanding its potential therapeutic applications and biological effects. The presence of both bromine and ethynyl groups enhances its reactivity, allowing it to participate in diverse biochemical interactions .
Several compounds share structural similarities with 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine | Contains a methoxy group instead of an amine | |
| 5-Bromo-N-methyl-3-nitropyridin-2-amine | Features a nitro group, altering its reactivity | |
| 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amines | Contains chlorine instead of bromine |
The uniqueness of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine lies in its combination of both a bromine atom and a trimethylsilyl group on the pyridine ring. This combination imparts distinct reactivity profiles compared to similar compounds, making it particularly valuable as an intermediate in organic synthesis and medicinal chemistry .








